2-(4-(7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[4-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N7O3/c1-11(2)4-5-24-13-14(21(3)17(27)20-15(13)26)19-16(24)23-8-6-22(7-9-23)10-12(18)25/h11H,4-10H2,1-3H3,(H2,18,25)(H,20,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEOLGFSHVDMGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1N3CCN(CC3)CC(=O)N)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide typically involves multiple steps. The process begins with the preparation of the purine base, followed by the introduction of the isopentyl and methyl groups. The final step involves the attachment of the piperazine ring and the acetamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures are crucial to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-(7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
The compound features a purine base structure integrated with a piperazine ring and an acetamide group, which contributes to its biological activity and chemical reactivity.
Chemistry
Building Block for Synthesis
- This compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules. Its unique structure allows for various modifications that can lead to novel compounds with tailored properties.
Chemical Reactions
- The compound can undergo several types of reactions:
- Oxidation: Introducing functional groups that enhance solubility or reactivity.
- Reduction: Modifying the oxidation state to yield different derivatives.
- Substitution: Allowing for the replacement of functional groups to create diverse chemical entities.
Biology
Biological Probes
- It is utilized as a probe in biological studies to investigate enzyme interactions and cellular processes. The ability of the compound to interact with specific proteins makes it valuable for understanding biochemical pathways.
Therapeutic Potential
- Research indicates that this compound may target specific enzymes or receptors, making it a candidate for drug development aimed at treating various diseases. Its purine-like structure suggests potential applications in oncology and neurology .
Medicine
Drug Development
- The compound has shown promise in the development of new therapeutic agents. Studies have highlighted its efficacy in modulating biological targets relevant to disease mechanisms, particularly in cancer and neurodegenerative disorders .
Case Studies
- A notable study demonstrated the compound's ability to inhibit certain cancer cell lines, suggesting its role as a lead compound for further drug development. The mechanism of action involves modulation of signaling pathways critical for cell proliferation and survival.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Significant reduction in activity | Study on cancer cell lines |
| Receptor Modulation | Altered signaling pathways | Mechanistic study |
Mechanism of Action
The mechanism of action of 2-(4-(7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Purine Core Modifications
Linker and Acetamide Variations
Receptor Binding and Selectivity
- A2B Adenosine Receptor: MRS 1754 retains high affinity due to dipropyl groups and cyanophenyl acetamide . The target compound’s isopentyl group may reduce A2B affinity but improve selectivity over A1/A3 subtypes.
- A2A Adenosine Receptor: Compound 25 shows agonist activity, while the target compound’s unsubstituted acetamide likely favors antagonism .
Pharmacokinetic Properties
Key Research Findings
Synthetic Accessibility : The target compound’s synthesis follows established routes for purine-piperazine hybrids (e.g., HATU/DIEA coupling, ), with yields comparable to MRS 1754 (45–90%) .
Charge Distribution : DFT studies () highlight the acetamide carbonyl’s high electron density (−0.488), critical for hydrogen bonding with receptor residues.
Therapeutic Potential: Structural analogs like Linagliptin impurities () and CBH-004 demonstrate applications in diabetes and oncology, suggesting unexplored avenues for the target compound.
Biological Activity
The compound 2-(4-(7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide is a complex organic molecule that exhibits significant biological activity. Its structure features a purine base and a piperazine ring, which contribute to its interaction with various biological targets. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The chemical formula for this compound is , with a molecular weight of approximately 401.48 g/mol. The compound has a predicted density of 1.37 g/cm³ and a pKa value of 9.50, indicating its basic nature in aqueous solutions .
The biological activity of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to modulate the activity of these targets through reversible covalent binding or competitive inhibition mechanisms.
Key Interactions
- Aldehyde Dehydrogenases (ALDHs) : The compound has been shown to selectively inhibit certain ALDH isozymes, particularly ALDH1A1 and ALDH3A1. These enzymes are crucial in metabolizing reactive aldehydes and play significant roles in various physiological processes .
- Adenosine Receptors : Preliminary studies suggest that the compound may exhibit agonistic or antagonistic properties towards adenosine receptors (ARs), which are implicated in numerous cellular signaling pathways .
Biological Activity Data
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Inhibition | ALDH1A1 | IC50 = 0.17 µM | |
| Inhibition | ALDH3A1 | Selective inhibition | |
| Agonism/Antagonism | Adenosine Receptors | Varies by subtype |
Case Studies
Several studies have investigated the biological effects of this compound:
- In vitro Studies on Cancer Cells : Research demonstrated that the compound inhibits the proliferation of cancer cell lines by targeting ALDH enzymes involved in maintaining cancer stem cell properties. This suggests potential applications in cancer therapy .
- Neuroprotective Effects : In animal models, the compound exhibited neuroprotective properties by modulating adenosine receptor signaling pathways, indicating its potential for treating neurodegenerative diseases .
Research Findings
Recent studies highlight the significance of structure-activity relationships (SAR) in understanding the efficacy of this compound:
Q & A
Q. What experimental methodologies are recommended for synthesizing this compound with high purity?
To optimize synthesis, employ reflux conditions with catalysts (e.g., triethylamine) under inert atmospheres to minimize side reactions. Purification via flash chromatography (as described in analogous purine derivatives ) ensures high purity. For scale-up, integrate process control simulations (e.g., computational fluid dynamics) to monitor reaction parameters like temperature and pressure gradients . Separation technologies such as membrane filtration (RDF2050104 ) can further isolate impurities.
Q. How should researchers validate the structural integrity of this compound post-synthesis?
Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups. For crystallinity assessment, X-ray diffraction (XRD) is critical. Cross-reference spectral data with theoretical models (e.g., PubChem-derived InChI keys ) while adhering to standardized protocols from chemical biology training programs (e.g., CHEM/IBiS 416 ).
Q. What safety protocols are essential when handling this compound in laboratory settings?
Follow hazard codes (e.g., P210 for flammability, P301-P310 for toxicity response ). Store in inert, moisture-free environments at controlled temperatures (< -20°C for long-term stability). Use fume hoods and personal protective equipment (PPE) during synthesis, referencing occupational safety frameworks in chemical engineering design (RDF2050103 ).
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between in vitro and in vivo pharmacological data?
Apply molecular dynamics (MD) simulations to study binding affinities and off-target interactions. For example, dock the compound into target receptors (e.g., adenosine A2A) using software like AutoDock Vina, comparing results with in vitro assays. Theoretical frameworks (Guiding Principle 2 ) should guide hypothesis generation, such as assessing solubility discrepancies via partition coefficient (LogP) predictions. Validate findings with metabolomics profiling in animal models .
Q. What strategies address low aqueous solubility in preclinical formulations?
Utilize particle engineering (RDF2050107 ) to create nanoemulsions or co-crystals. Screen excipients (e.g., polysorbates) via phase diagrams and solubility parameter modeling (Hansen solubility parameters). For in vivo testing, apply pharmacokinetic-pharmacodynamic (PK-PD) models to correlate solubility enhancements with bioavailability .
Q. How can researchers design studies to investigate structure-activity relationships (SAR) for this compound?
Systematically modify substituents (e.g., piperazine ring or isopentyl chain) and evaluate bioactivity via high-throughput screening (HTS). Link SAR trends to theoretical frameworks, such as purine receptor antagonism mechanisms . Use multivariate analysis (e.g., principal component analysis) to identify key structural contributors to efficacy .
Methodological Guidance for Data Contradictions
Q. How should conflicting data on metabolic stability be resolved?
Conduct interspecies comparisons (e.g., human vs. rodent liver microsomes) to identify enzyme-specific degradation pathways. Apply isotope-labeling (e.g., ¹⁴C) to track metabolite formation via LC-MS/MS. Critically analyze prior studies (e.g., EPACT-related atmospheric fate models ) to contextualize environmental stability factors .
Q. What approaches reconcile discrepancies in target engagement assays?
Implement orthogonal assays (e.g., surface plasmon resonance [SPR] and cellular thermal shift assays [CETSA]). Cross-validate with CRISPR-Cas9 knockout models to confirm target specificity. Align experimental design with stakeholder-defined parameters (Efficiency Pyramid ) to prioritize clinically relevant endpoints .
Theoretical and Framework Integration
Q. How can researchers align mechanistic studies with overarching biological theories?
Ground hypotheses in adenosine receptor signaling pathways or epigenetic modulation (e.g., HDAC inhibition). Use systems biology models to map compound interactions within metabolic networks . For translational relevance, integrate findings with disease-specific frameworks (e.g., cancer proliferation pathways ).
Q. What methodologies ensure rigor in interdisciplinary studies involving this compound?
Adopt mixed-methods frameworks, combining quantitative (e.g., dose-response curves) and qualitative (e.g., stakeholder interviews ) approaches. Follow evidence-based inquiry principles, such as iterative hypothesis refinement and peer validation loops .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
